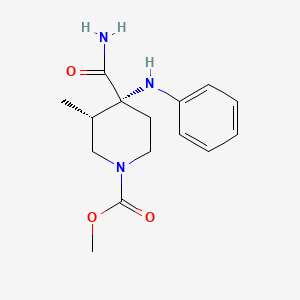

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate

Description

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a unique substitution pattern. Its structure includes:

- A cis-configuration at the 3- and 4-positions of the piperidine ring.

- Anilino (C₆H₅NH-) and carbamoyl (NH₂CO-) groups at the 4-position.

- A methyl ester at the 1-position and a 3-methyl substituent.

Properties

CAS No. |

61085-44-7 |

|---|---|

Molecular Formula |

C15H21N3O3 |

Molecular Weight |

291.35 g/mol |

IUPAC Name |

methyl (3S,4R)-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H21N3O3/c1-11-10-18(14(20)21-2)9-8-15(11,13(16)19)17-12-6-4-3-5-7-12/h3-7,11,17H,8-10H2,1-2H3,(H2,16,19)/t11-,15+/m0/s1 |

InChI Key |

OUODHLPMXVJDFG-XHDPSFHLSA-N |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C(=O)N)NC2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The synthesis begins with the formation of the piperidine ring, typically through cyclization reactions of appropriate precursors. The stereochemistry (cis configuration) is crucial and is controlled by the choice of starting materials and reaction conditions.

- A common approach involves the reduction of methyl 3-methyl-4-(phenylimino)-1-piperidinecarboxylate using sodium borohydride in methanol at controlled temperatures (around 30–50 °C). This step yields the cis isomer of methyl 4-anilino-3-methyl-1-piperidinecarboxylate as a yellow oil after extraction and distillation.

Introduction of the Carbamoyl Group

- The carbamoyl group at position 4 is introduced by acylation of the anilino intermediate. For example, the cis-methyl 4-anilino-3-methylpiperidine derivative is reacted with propionic anhydride or other acylating agents under reflux in an inert organic solvent such as toluene.

- The reaction mixture is then cooled and alkalized with diluted sodium hydroxide to neutralize acids formed during the reaction. The product is isolated by washing, drying, and recrystallization from mixtures like diisopropyl ether and 2-propanol to obtain the pure cis isomer.

Esterification and Purification

- The methyl ester at position 1 is typically introduced or preserved during the initial cyclization or subsequent esterification steps.

- Purification involves standard organic techniques such as extraction, drying, evaporation, distillation, and recrystallization to separate the cis isomer from the trans isomer and other impurities.

- Recrystallization solvents and conditions are optimized to maximize yield and purity, often involving diisopropyl ether and 2-propanol mixtures.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Reduction of imino intermediate | Sodium borohydride, methanol, 30–50 °C | Methanol | Exothermic reaction, stirring for 1 h |

| Acylation | Propionic anhydride, reflux overnight | Toluene | Neutralization with NaOH post-reaction |

| Extraction and washing | Aqueous ammonia or NaOH | Water, benzene, toluene | Multiple washes to remove impurities |

| Purification | Recrystallization | Diisopropyl ether, 2-propanol | Two-step recrystallization for purity |

Alternative Synthetic Routes

- Some methods start from 1-benzylpiperidin-4-one, which is condensed with aniline to form a Schiff base, followed by reduction and further functionalization to introduce the methyl and carbamoyl groups.

- Hydrogenation using PtO2 catalyst under hydrogen atmosphere can be employed for stereoselective reduction of intermediates to favor the cis isomer.

Research Findings and Analytical Data

- The cis isomer is favored by controlling the reduction conditions and choice of reagents.

- The product is characterized by melting point (around 153–154 °C for the acylated intermediate), distillation under reduced pressure, and spectroscopic methods (NMR, IR) to confirm stereochemistry and functional groups.

- The presence of the cis isomer is confirmed by chromatographic separation and comparison with trans isomer fractions obtained during recrystallization.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Reduction of methyl 3-methyl-4-(phenylimino)-1-piperidinecarboxylate | Sodium borohydride, methanol, 30–50 °C | Formation of cis-methyl 4-anilino-3-methylpiperidine |

| 2 | Acylation of anilino intermediate | Propionic anhydride, toluene, reflux | Introduction of carbamoyl group |

| 3 | Neutralization and extraction | Diluted NaOH, water, toluene | Removal of acid byproducts |

| 4 | Purification by recrystallization | Diisopropyl ether and 2-propanol | Isolation of pure cis isomer |

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the anilino or carbamoyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aniline or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties .

Scientific Research Applications

Pharmaceutical Applications

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate has been explored for its potential therapeutic uses, particularly in cancer treatment and enzyme inhibition.

Cancer Treatment

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, it has been studied for its ability to inhibit the Wee1 kinase, which plays a crucial role in cell cycle regulation. Inhibiting this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, thus improving therapeutic outcomes in cancer treatments .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including proteases and kinases. Its mechanism of action often involves interaction with molecular targets that modulate biochemical pathways critical for cell proliferation and survival .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

Synthesis of Derivatives

The compound can be utilized to synthesize various derivatives with modified biological activities. For example, reactions involving nucleophilic substitutions at the anilino or carbamoyl groups can yield new compounds with potential therapeutic applications .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activities. These activities may stem from the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

Inhibition of Pathogenic Bacteria

A study evaluated the effectiveness of this compound against Escherichia coli. The compound demonstrated a notable reduction in bacterial load when administered at specific concentrations over a defined period, indicating its potential as an antimicrobial agent .

Cytotoxicity Assessment

In vitro cytotoxicity assessments using MTT assays indicated that the compound exhibits low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for drug development .

Mechanistic Studies

Mechanistic studies have highlighted that the compound's interaction with cellular targets could lead to apoptosis in cancer cell lines. Activation of caspase pathways was noted as a significant event in the observed cytotoxicity, reinforcing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit proteases or interact with cell surface receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to structurally related piperidine derivatives (Table 1). Key distinctions include:

(a) Methyl (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate (CAS 1263795-87-4)

- Substituents : Replaces the carbamoyl group with a benzyl (C₆H₅CH₂-) group at the 1-position.

- Stereochemistry : Features (3S,4R) configuration instead of cis-3,3.

(b) 4-Methyl-piperidine-1-carboxylic acid (4-isopropyl-phenyl)-amide (CAS 60493-36-9)

- Substituents : Lacks the 3-methyl and carbamoyl groups. Includes a 4-isopropyl-phenyl amide at the 1-position.

- Impact : The amide group may improve metabolic stability, while the isopropyl-phenyl moiety could alter steric interactions in binding pockets .

(c) (3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate

- Substituents: Substitutes anilino and carbamoyl with a 4-chlorophenyl group.

- Impact: The electron-withdrawing chlorine atom may enhance electronic interactions in target binding but reduces basicity compared to the anilino group .

Molecular and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate | Not provided | Not provided | ~350 (estimated) | 3-methyl, cis-4-anilino, 4-carbamoyl, ester |

| Methyl (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate | 1263795-87-4 | C₂₁H₂₆N₂O₂ | 338.45 | 3-methyl, 1-benzyl, (3S,4R) configuration |

| 4-Methyl-piperidine-1-carboxylic acid (4-isopropyl-phenyl)-amide | 60493-36-9 | C₁₆H₂₄N₂O | 260.38 | 4-isopropyl-phenyl amide, 4-methyl |

| (3S,4S)-Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate | Not provided | Not provided | ~280 (estimated) | 4-chlorophenyl, 1-methyl, (3S,4S) |

Notes:

- The target compound’s carbamoyl and anilino groups provide dual hydrogen-bonding sites, distinguishing it from analogs with single aromatic or alkyl substituents.

- Cis-configuration may impose specific spatial constraints in molecular recognition compared to trans or other stereoisomers.

Biological Activity

Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate (CAS No. 61085-44-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| IUPAC Name | methyl (3S,4R)-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate |

| CAS Number | 61085-44-7 |

The compound features a piperidine ring with an anilino group and a carbamoyl group, which contribute to its biological activity by interacting with various molecular targets.

This compound has been shown to modulate several biochemical pathways through its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain kinases, such as c-Met kinase, which is involved in cell proliferation and survival. Studies have demonstrated that derivatives of this compound can inhibit c-Met-driven cell proliferation with IC50 values ranging from 0.57 μM to 8.6 nM, indicating potent biological effects .

- Cell Signaling Modulation : The compound may interact with cell surface receptors, affecting cellular signaling pathways that regulate growth and apoptosis. This modulation can lead to altered cellular responses in cancerous cells .

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown:

- Inhibition of Tumor Cell Proliferation : The compound and its analogs have demonstrated significant inhibitory effects on various cancer cell lines, particularly those driven by c-Met signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties, although detailed investigations are still needed to fully characterize its efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on c-Met Inhibition : A study evaluated various derivatives of piperidine compounds for their ability to inhibit c-Met kinase activity. This compound showed promising results with low IC50 values indicating strong inhibitory effects on both enzymatic activity and cell proliferation in c-Met-dependent cancer models .

- Structural Activity Relationship (SAR) : Research into the structural modifications of this compound revealed that specific substitutions could enhance its biological activity. For instance, the introduction of alkyl groups at certain positions significantly increased the inhibitory effects against c-Met kinase .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description | IC50 Values |

|---|---|---|

| c-Met Inhibition | Inhibits c-Met kinase activity | 8.6 nM - 0.57 μM |

| Tumor Proliferation | Reduces proliferation in cancer cell lines | Varies by cell line |

| Antimicrobial | Potential activity against specific pathogens | Under investigation |

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for Methyl cis-4-anilino-4-carbamoyl-3-methylpiperidine-1-carboxylate, and how can structural purity be validated?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of piperidine precursors with carbamoyl and anilino groups. For example, analogous piperidine carboxylates are synthesized via Biginelli reactions or nucleophilic substitutions, followed by purification via column chromatography . Structural validation requires 1H-NMR (to confirm stereochemistry and substituent positions), HRMS-ESI (for molecular weight confirmation), and HPLC (to assess purity >98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a dark, cool environment (2–8°C) away from oxidizers. In case of spills, avoid water (risk of toxic fumes) and use inert absorbents .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology : Contradictions may arise from polymorphic forms or solvent-dependent crystallization. Replicate synthesis under controlled conditions (e.g., solvent system, cooling rate) and cross-validate with DSC (differential scanning calorimetry) for melting behavior . Compare NMR chemical shifts with computational predictions (e.g., DFT-based simulations) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodology : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps, such as carbamoylation or piperidine ring closure. Pair this with high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF for polar intermediates) .

Q. What strategies mitigate byproduct formation during the introduction of the anilino group?

- Methodology : Byproducts often arise from incomplete substitution or oxidation. Employ Schlenk techniques to exclude moisture/oxygen, and use excess aniline (1.5–2 equiv) with a Lewis acid catalyst (e.g., ZnCl₂) to drive the reaction to completion . Monitor progress via TLC and isolate intermediates before proceeding to the next step .

Q. How does the stereochemistry (cis vs. trans) of the piperidine ring affect biological activity, and how can it be controlled?

- Methodology : The cis configuration is critical for target binding (e.g., enzyme inhibition). Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during ring formation. Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect spectroscopy) or X-ray crystallography .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies :

- pH stability : Dissolve in buffers (pH 2–12) and analyze degradation via LC-MS over 72 hours.

- Thermal stability : Heat samples to 40–60°C and monitor decomposition using DSC/TGA .

Q. How can researchers resolve conflicting bioactivity data reported in different assays?

- Methodology : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.